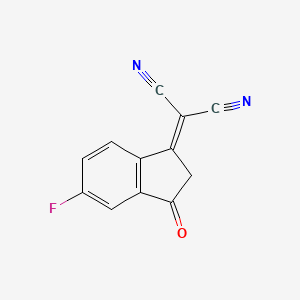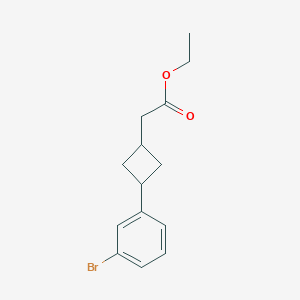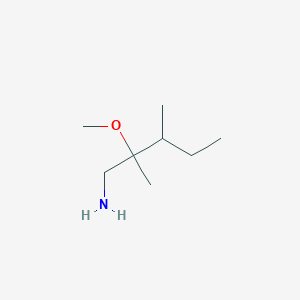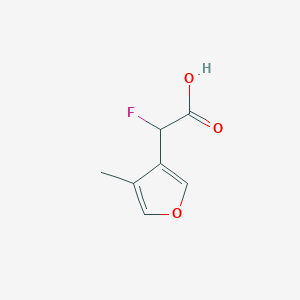
2-Fluoro-2-(4-methylfuran-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-(4-methylfuran-3-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H7FO3 and a molecular weight of 158.13 g/mol . This compound is characterized by the presence of a fluorine atom and a furan ring, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(4-methylfuran-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The use of readily accessible starting materials and efficient work-up processes are crucial for industrial-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-2-(4-methylfuran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.
Substitution: The fluorine atom and furan ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products
Major products formed from these reactions include oxidized carboxylic acids, reduced alcohols, and substituted derivatives with various functional groups .
Applications De Recherche Scientifique
2-Fluoro-2-(4-methylfuran-3-yl)acetic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Fluoro-2-(4-methylfuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and furan ring influences its binding affinity and reactivity with enzymes and receptors. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-2-(4-methoxyphenyl)acetic acid
- 2-Fluoro-2-(4-methylphenyl)acetic acid
- 2-Fluoro-2-(4-chlorophenyl)acetic acid
Uniqueness
2-Fluoro-2-(4-methylfuran-3-yl)acetic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H7FO3 |
|---|---|
Poids moléculaire |
158.13 g/mol |
Nom IUPAC |
2-fluoro-2-(4-methylfuran-3-yl)acetic acid |
InChI |
InChI=1S/C7H7FO3/c1-4-2-11-3-5(4)6(8)7(9)10/h2-3,6H,1H3,(H,9,10) |
Clé InChI |
WAGNMGVJHUSMSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC=C1C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1-[2-(1H-pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13071244.png)
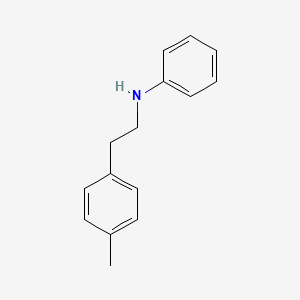

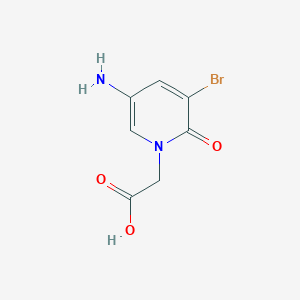
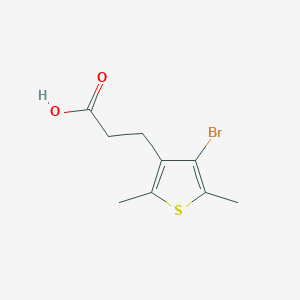
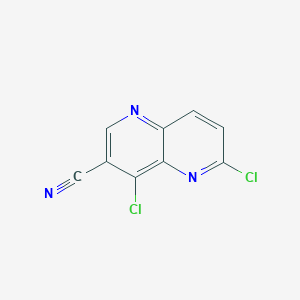
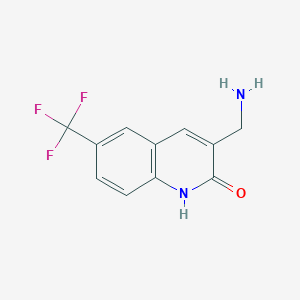
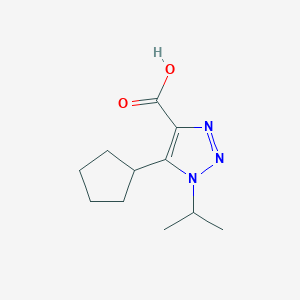
![(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13071299.png)
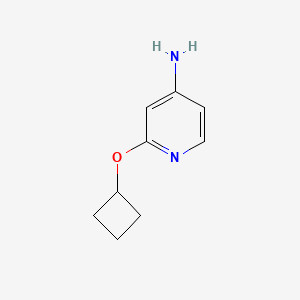
![2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B13071312.png)
